molecular formula C21H20N4O4 B2946157 N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide CAS No. 1207029-16-0

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide

Cat. No.: B2946157
CAS No.: 1207029-16-0
M. Wt: 392.415
InChI Key: NVUHONSJHJTIMX-UHFFFAOYSA-N
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Description

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide is a chemical compound with the molecular formula C21H20N4O4 This compound is characterized by the presence of a picolinamide group attached to a phenyl ring, which is further substituted with a ureido group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide typically involves the reaction of 3,4-dimethoxyaniline with isocyanate derivatives to form the ureido intermediate. This intermediate is then coupled with picolinic acid or its derivatives under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide
  • N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)benzamide

Uniqueness

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide is unique due to the presence of the picolinamide group, which imparts specific binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-18-11-10-14(13-19(18)29-2)23-21(27)25-16-8-4-3-7-15(16)24-20(26)17-9-5-6-12-22-17/h3-13H,1-2H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUHONSJHJTIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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